1-(4-chlorophenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol
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Overview
Description
1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate leaving group.
Introduction of the methoxyphenyl group: This can be done through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol include:
1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group.
1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}butanol: This compound has a butanol group, providing different physical and chemical properties.
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound features an oxadiazole ring instead of a benzodiazole ring, leading to different biological activities and applications.
The uniqueness of 1-(4-chlorophenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H23ClN2O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H23ClN2O3/c1-29-20-10-6-17(7-11-20)14-24-26-22-4-2-3-5-23(22)27(24)15-19(28)16-30-21-12-8-18(25)9-13-21/h2-13,19,28H,14-16H2,1H3 |
InChI Key |
DDXLPMMTMZJAOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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